

Navigating the Synthesis and Procurement of Brominated Methylpicolinonitriles: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

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This technical guide provides a comprehensive overview of the procurement, synthesis, and application of two key isomeric building blocks: **3-Bromo-5-methylpicolinonitrile** and 5-Bromo-3-methylpicolinonitrile. These versatile intermediates are crucial in the fields of medicinal chemistry and agrochemical research, serving as foundational scaffolds for the synthesis of a wide array of complex molecules. This document offers a comparative analysis of their suppliers and pricing, detailed experimental protocols for their synthesis, and a generalized workflow illustrating their role in drug discovery.

Section 1: Supplier and Pricing Landscape

The availability and cost of starting materials are critical considerations in any research and development program. The following tables summarize the current supplier and pricing information for both **3-Bromo-5-methylpicolinonitrile** and its isomer, 5-Bromo-3-methylpicolinonitrile. Please note that prices are subject to change and may vary based on purity, quantity, and supplier.

Table 1: Suppliers and Pricing for **3-Bromo-5-methylpicolinonitrile** (CAS: 474824-78-7)

Supplier	Quantity	Price (USD)	Purity	Availability
Sigma-Aldrich	100 mg	\$35.65	97%	Ships in 5 days
	250 mg	\$55.20		
	1 g	\$66.70		
	5 g	\$207.00		
Benchchem	-	Inquiry	High Purity	-
Wuhan Fortuna Chemical Co., Ltd.	-	\$10/kg (FOB)	99%	-
Career Henan Chemical Co.	-	\$1.00/EA	99%	-
Changchun Haoifei Import & Export	-	Inquiry	99%	-

Table 2: Suppliers and Pricing for 5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5)

Supplier	Quantity	Price	Purity	Availability
Fluorochem	250 mg	£5.00	-	In Stock (UK)
1 g	£5.00	In Stock (UK)		
5 g	£7.00	In Stock (China)		
10 g	£11.00	In Stock (Germany/China)		
25 g	£22.00	In Stock (Germany/China)		
100 g	£74.00	In Stock (Germany/China)		
BLD Pharm	-	Inquiry	-	-
A B Enterprises	per kg	₹ 28,000	98%	In Stock
Shaanxi Dideu Medichem Co. Ltd.	per kg	\$0.10	99.0%	-
Chem-Impex	1 g	\$51.18	≥ 99% (HPLC)	Ships Today
5 g	\$131.10			
25 g	\$467.10			

Section 2: Synthetic Protocols

The synthesis of these brominated picolinonitriles can be approached through various routes. Below are detailed experimental protocols for the preparation of both isomers.

Synthesis of 3-Bromo-5-methylpicolinonitrile via Multi-Step Synthesis.[1]

This synthetic route involves three key steps: nitration, reduction, and a Sandmeyer reaction.[1]

Step 1: Nitration of 5-methylpicolinonitrile

- Objective: To introduce a nitro group at the 3-position of the pyridine ring.
- Procedure:
 - In a flask equipped with a stirrer and cooled in an ice bath, slowly add 5-methylpicolinonitrile to a cold mixture of concentrated sulfuric acid and fuming nitric acid.
 - Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
 - Collect the precipitate by filtration, wash with cold water, and dry to yield 3-nitro-5-methylpicolinonitrile.

Step 2: Reduction of 3-nitro-5-methylpicolinonitrile

- Objective: To reduce the nitro group to an amino group.
- Procedure:
 - Dissolve 3-nitro-5-methylpicolinonitrile in a suitable solvent such as ethanol or methanol.
 - Add a catalyst, typically palladium on carbon (Pd/C).
 - Subject the mixture to hydrogenation using a hydrogen gas source (e.g., a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpicolinonitrile.

Step 3: Sandmeyer Reaction of 3-amino-5-methylpicolinonitrile

- Objective: To convert the amino group to a bromo group.
- Procedure:
 - Dissolve 3-amino-5-methylpicolinonitrile in an aqueous solution of hydrobromic acid.
 - Cool the solution to 0-5°C in an ice-salt bath.
 - Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
 - Stir the resulting diazonium salt solution for a short period at low temperature.
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
 - Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield **3-Bromo-5-methylpicolinonitrile**.

Synthesis of 5-Bromo-3-methylpicolinonitrile via Cyanation.[2]

This method involves the displacement of a bromine atom with a cyanide group from a dibrominated precursor.[2]

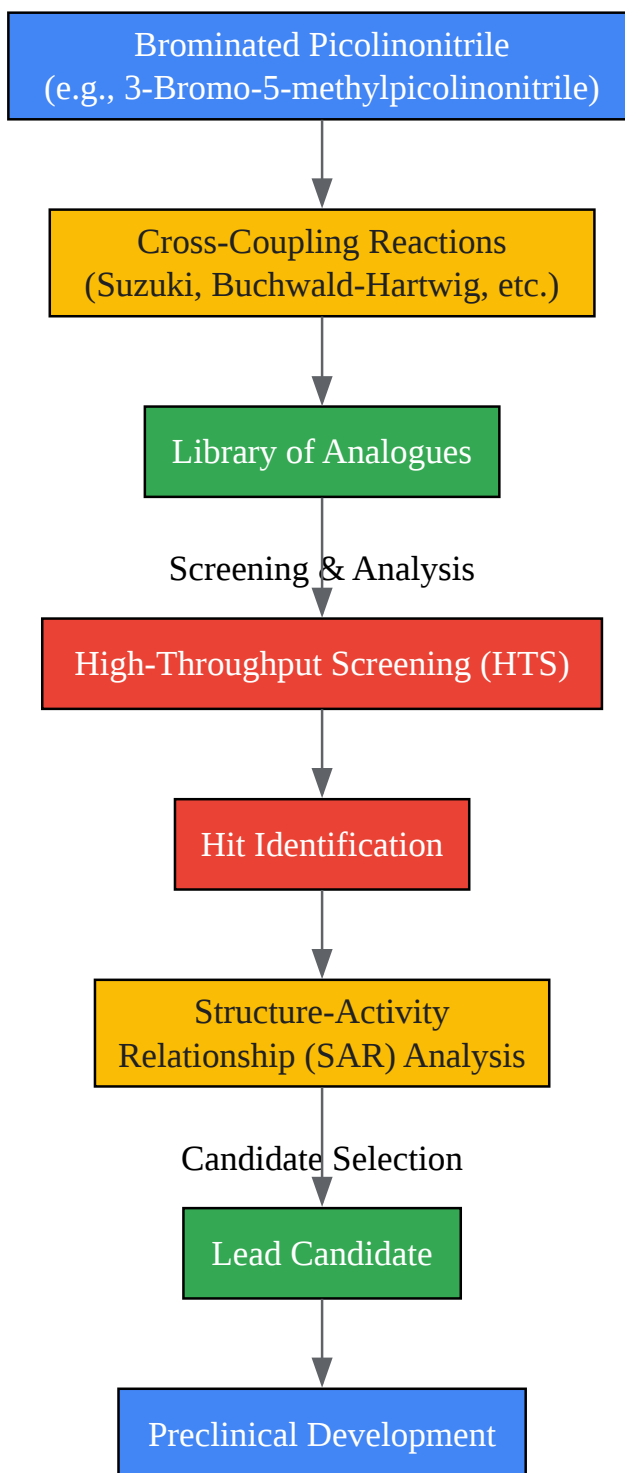
- Objective: To introduce a cyano group at the 2-position.
- Procedure:

- To a solution of 2,5-dibromo-3-methylpyridine (1 equivalent) in dimethylformamide (DMF), add copper(I) cyanide (1 equivalent).[2]
- Heat the reaction mixture at 120°C and stir for 12 hours.[2]
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Partition the reaction mixture between ethyl acetate and water.[2]
- Separate the organic layer, wash it with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[2]
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography to obtain 5-bromo-3-methylpicolinonitrile as a white solid.[2]

Section 3: Application in Drug Discovery Workflow

Brominated picolinonitriles are valuable building blocks in drug discovery, primarily utilized in lead optimization through various cross-coupling reactions. The bromine atom serves as a versatile handle for introducing molecular diversity.

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